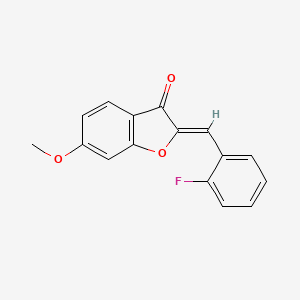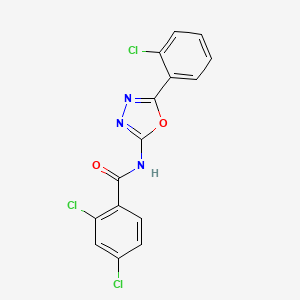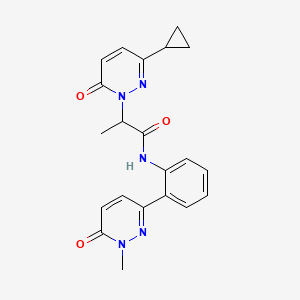![molecular formula C17H15ClN4O3S B2560371 N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide CAS No. 1251628-09-7](/img/structure/B2560371.png)
N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide” is a complex organic compound. It contains a cyclopentyl group, a phenyl group, a piperidine ring, a sulfonyl group, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore . The reaction of amidoximes with carboxylic acids and their derivatives has been used to assemble the 1,2,4-oxadiazole core .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the 1,2,4-oxadiazole ring could make it a target for various chemical reactions .科学的研究の応用
Synthesis and Spectral Analysis
Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole and piperidine compounds, demonstrating methodologies for creating compounds with potential biological activities. For instance, Khalid et al. (2016) detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a series of steps that yield compounds exhibiting moderate to strong antibacterial activity (Khalid et al., 2016). Similarly, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents with some compounds showing significant potential compared to standard drugs (Rehman et al., 2018).
Potential Biological Activities
Anticancer Potential
Some derivatives have been evaluated for their anticancer properties. The study by Rehman et al. (2018) highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising anticancer activity, indicating the potential of these compounds for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial Activity
The antibacterial efficacy of synthesized compounds has been a notable area of research. Khalid et al. (2016) reported on compounds exhibiting moderate to strong activity against both Gram-negative and Gram-positive bacteria, underscoring the significance of structural modifications in enhancing biological activity (Khalid et al., 2016). Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, finding some compounds to be moderate inhibitors of bacterial growth, with particular efficacy against Gram-negative strains (Iqbal et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-9-2-3-10(18)6-12(9)19-14(23)7-21-13-8-26-20-15(13)16(24)22(17(21)25)11-4-5-11/h2-3,6,8,11H,4-5,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBLVZVKJSMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)



![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)
![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)



![N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2560309.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)
![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)